3-Pentylpentane-2,4-dione
CAS No.: 27970-50-9
Cat. No.: VC1965821
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27970-50-9 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 3-pentylpentane-2,4-dione |
| Standard InChI | InChI=1S/C10H18O2/c1-4-5-6-7-10(8(2)11)9(3)12/h10H,4-7H2,1-3H3 |
| Standard InChI Key | RSYGAEISWXZUKM-UHFFFAOYSA-N |
| SMILES | CCCCCC(C(=O)C)C(=O)C |
| Canonical SMILES | CCCCCC(C(=O)C)C(=O)C |
Introduction
3-Pentylpentane-2,4-dione (CAS 27970-50-9) is a beta-diketone with a pentane backbone containing ketone groups at positions 2 and 4, and a pentyl substituent at position 3. This compound exhibits diverse applications in organic synthesis, medicinal chemistry, and analytical science, supported by its unique chemical reactivity and physicochemical properties.
Synthesis and Reactivity
Synthetic Routes
3-Pentylpentane-2,4-dione is synthesized via:
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Finkelstein Reaction: Conversion of chloro derivatives to iodo intermediates for enhanced reactivity
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C-alkylation Reactions: Formation of branched derivatives, though separation from O-alkylation byproducts remains challenging
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Keto-enol Tautomerism: Enables participation in condensation reactions with nucleophiles
Key Reactions
| Reagent | Product | Application |
|---|---|---|
| Cyanothioacetamide | 4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Heterocyclic compound synthesis |
| Sulfite (SO₃²⁻) | Fluorescent adduct | Environmental monitoring |
| Grignard Reagents | Tertiary alcohols | Organic intermediates |
The compound's diketone system facilitates enolate formation, enabling participation in Claisen condensations and Mannich reactions.
Applications in Research
Medicinal Chemistry
3-Pentylpentane-2,4-dione serves as a scaffold for antidiabetic agents. Derivatives show:
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Insulin-sensitizing activity via PPARγ modulation
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Reduced side effects compared to thiazolidinediones
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Improved pharmacokinetics through structural modifications
Agricultural Chemistry
Derivatives demonstrate:
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Growth stimulation in sunflower seedlings
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Antifungal properties against phytopathogens
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Plant hormone analog activity (preliminary studies)
Analytical Science
HPLC Separation (Newcrom R1 Column) :
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile/water/phosphoric acid |
| MS Compatibility | Replace phosphoric acid with formic acid |
| Particle Size | 3 µm (UPLC-compatible) |
This method enables:
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Impurity isolation in pharmaceutical intermediates
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Pharmacokinetic profiling of metabolites
Analytical Characterization
Spectroscopic Data
| Technique | Key Features |
|---|---|
| ¹H NMR | Signals for methyl (δ 1.2-1.5 ppm), methylene (δ 1.6-2.3 ppm), and ketone (δ 2.1-2.3 ppm) protons |
| GC-MS | Molecular ion peak at m/z 170.25 (C₁₀H₁₈O₂⁺) |
| Fluorescence | Emission at 450 nm upon sulfite reaction (λₑₓ = 380 nm) |
Research Findings and Future Directions
Recent Advances
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Sulfite Detection: Fluorescent probes achieve LOD = 0.1 μM in environmental samples
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Antidiabetic Derivatives: IC₅₀ < 10 μM in insulin release assays
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HPLC Method Optimization: Rt = 6.2 min under isocratic conditions
Unresolved Challenges
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Selective Alkylation: O-/C-alkylation product separation
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Metabolic Pathways: Limited data on human/animal metabolism
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Toxicity Profiling: Requires comprehensive safety studies
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